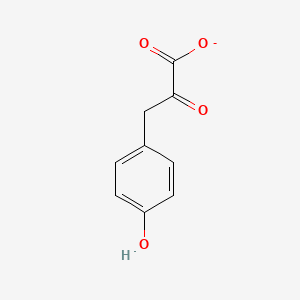
3-(4-Hydroxyphenyl)pyruvate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-hydroxyphenyl)pyruvate is a 2-oxo monocarboxylic acid anion obtained by removal of a proton from the carboxylic acid group of 3-(4-hydroxyphenyl)pyruvic acid. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It derives from a pyruvate. It is a conjugate base of a (4-hydroxyphenyl)pyruvic acid.
Wissenschaftliche Forschungsanwendungen
Interaction with 4-Hydroxyphenylpyruvate Dioxygenase
3-(4-Hydroxyphenyl)pyruvate interacts significantly with the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme plays a crucial role in tyrosine catabolism, converting this compound to homogentisate. Studies on the inhibition of HPPD by various compounds, such as triketone 2-[2-nitro-4-(trifluoromethyl)benzoyl]-1,3-cyclohexanedione (NTBC), reveal insights into the mechanisms of interaction and inhibition of HPPD. This understanding is essential in medical and herbicidal applications, where HPPD inhibitors are used to treat conditions like type I tyrosinemia or as herbicides (Kavana & Moran, 2003).
Role in Biosynthesis of Vitamin E and Plastoquinones
This compound is also involved in the biosynthesis of vital compounds like vitamin E and plastoquinones in chloroplasts. Research exploring the steric course of the decarboxylation of this compound to homogentisate highlights its significance in these biosynthetic pathways. Understanding this process is crucial for comprehending how essential vitamins and quinones are produced in plants (Krügel et al., 1985).
Metabolic Pathways in Microorganisms
In microorganisms like Escherichia coli, this compound is involved in specific metabolic pathways. These pathways involve the catabolism of hydroxyphenylacetate compounds, with this compound playing a role in the conversion process that ultimately leads to the production of pyruvate and succinate. This kind of research provides valuable insights into microbial metabolism and potential applications in biotechnology and waste treatment (Cooper & Skinner, 1980).
Implications for Primary Hyperoxaluria Type-3
The enzyme 4-hydroxy-2-oxoglutarate aldolase, which interacts with this compound, plays a crucial role in hydroxyproline metabolism. Its dysfunction can lead to primary hyperoxaluria type 3. Studying the regulation of this enzyme by compounds like pyruvate and α-ketoglutarate, and its interaction with this compound, is vital for understanding and potentially treating this rare condition (Huang et al., 2019).
Eigenschaften
Molekularformel |
C9H7O4- |
|---|---|
Molekulargewicht |
179.15 g/mol |
IUPAC-Name |
3-(4-hydroxyphenyl)-2-oxopropanoate |
InChI |
InChI=1S/C9H8O4/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,10H,5H2,(H,12,13)/p-1 |
InChI-Schlüssel |
KKADPXVIOXHVKN-UHFFFAOYSA-M |
SMILES |
C1=CC(=CC=C1CC(=O)C(=O)[O-])O |
Kanonische SMILES |
C1=CC(=CC=C1CC(=O)C(=O)[O-])O |
Synonyme |
(p-hydroxyphenyl)pyruvic acid 4-hydroxyphenylpyruvate 4-hydroxyphenylpyruvic acid 4-hydroxyphenylpyruvic acid, ion 4-hydroxyphenylpyruvic acid, sodium salt p-hydroxyphenylpyruvate para-hydroxyphenylpyruvic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


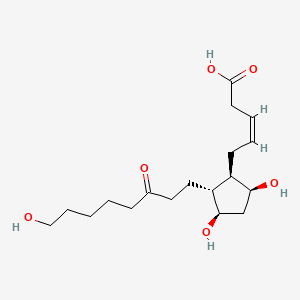
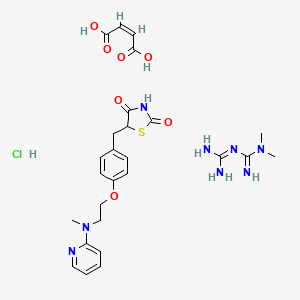
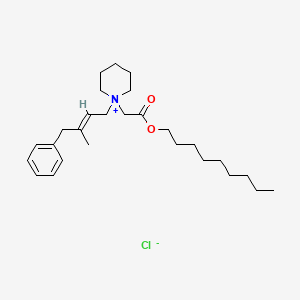
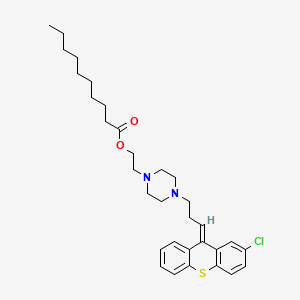
![1H-Pyrazolo[3,4-b]quinoxaline](/img/structure/B1235557.png)
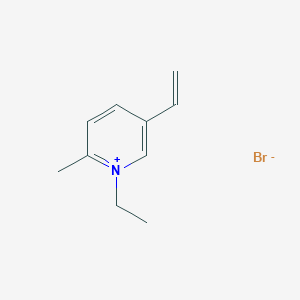

![[4-(Phenylmethyl)-2,3-dihydro-1,4-benzothiazin-6-yl]-(1-piperidinyl)methanone](/img/structure/B1235562.png)
![3,4-dimethoxy-N-[(E)-(2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)methylideneamino]benzamide](/img/structure/B1235567.png)
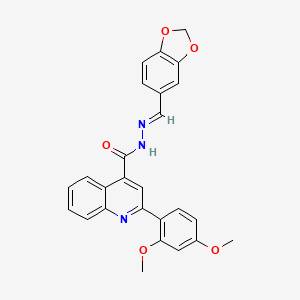
![(1S,9S,10R,11S)-17-(cyclobutylmethyl)-11-methyl-13-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol](/img/structure/B1235569.png)
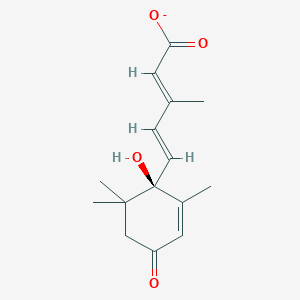
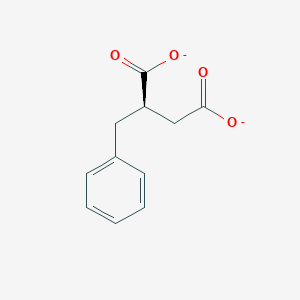
![Dimethyl 12-ethyl-4-(17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl)-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10,11-dicarboxylate](/img/structure/B1235573.png)
